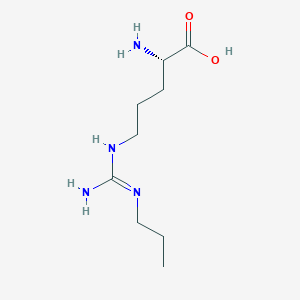

N-omega-Propyl-L-arginine

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-omega-hydroxy-L-arginine, a related compound, has been described as a precursor in the biosynthesis of nitric oxide from L-arginine. This synthesis involves an NADPH-dependent hydroxylation of L-arginine, highlighting the complex enzymatic pathways involved in nitric oxide synthesis and the potential for creating analogs like N-omega-Propyl-L-arginine for research purposes (Stuehr et al., 1991).

Molecular Structure Analysis

The molecular structure of N-omega-Propyl-L-arginine is closely related to that of L-arginine, with modifications that potentially affect its interaction with nitric oxide synthase enzymes. Such structural analogs are valuable in elucidating the enzyme's substrate specificity and the mechanism of NO production. The structural characterization of enzyme complexes with N-omega-hydroxy-L-arginine and diatomic ligands has provided insights into the potential interactions and the importance of substrate geometry in enzyme function (Doukov et al., 2009).

Chemical Reactions and Properties

N-omega-Propyl-L-arginine and its hydroxy derivative have been studied for their roles as inhibitors of nitric oxide synthases, without acting as substrates or leading to enzyme inactivation. These findings suggest that while these compounds can bind to the enzyme active sites, they do not undergo the typical enzymatic reaction to produce nitric oxide, highlighting their potential use in studying enzyme kinetics and inhibition (Fast et al., 1997).

Physical Properties Analysis

The physical properties of N-omega-Propyl-L-arginine, such as solubility, stability, and absorption characteristics, are essential for its potential application in research. While detailed studies specific to N-omega-Propyl-L-arginine's physical properties were not found, research on similar compounds provides a foundation for understanding how such properties could influence its behavior in biological systems and experimental conditions.

Chemical Properties Analysis

The chemical properties of N-omega-Propyl-L-arginine, including its reactivity, potential for forming derivatives, and interactions with biological molecules, play a critical role in its function as a research tool. Studies on related compounds, such as N-omega-hydroxy-L-arginine, offer insights into the enzyme-substrate interactions, the importance of the arginine moiety in biological reactions, and the potential effects of chemical modifications on these interactions (Wallace et al., 1991).

Aplicaciones Científicas De Investigación

N-omega-Propyl-L-arginine and related compounds are potent inhibitors of neuronal and macrophage nitric oxide synthases. This characteristic highlights their potential as therapeutic agents for conditions where nitric oxide synthesis needs regulation (Fast et al., 1997).

The compound improves blood flow and contractile function in reperfused skeletal muscle, although its exact role in inhibiting neuronal nitric oxide synthase (nNOS) is not entirely clear (Gowda et al., 2004).

Studies have shown that L-arginine supplementation, a related compound, increases net protein balance in skin wounds and muscles independently of nitric oxide production (Zhang et al., 2008).

N-omega-Propyl-L-arginine analogs have been observed to effectively block the formation of hydrogen peroxide by brain nitric oxide synthase at suboptimal concentrations of L-arginine (Heinzel et al., 1992).

The compound plays a role in modulating the biosynthesis of nitric oxide, as shown in studies involving N-omega-hydroxy-L-arginine (Stuehr et al., 1991).

Research has also focused on the synthesis of arginine derivatives and dipeptides for medical and industrial applications, indicating the broad scope of its utility (Katritzky et al., 2008).

In the context of cardiovascular health, arginine supplementation, including derivatives like N-omega-Propyl-L-arginine, has been linked to improved endothelial function and vascular tone, beneficial for conditions like hypertension and diabetes mellitus (Gambardella et al., 2020).

Safety And Hazards

Direcciones Futuras

The role of N-omega-Propyl-L-arginine in ischemia/reperfusion (I/R) injury in rat skeletal muscle has been studied . Although it showed a beneficial role in I/R injury, the in vivo mechanism of action of N-omega-Propyl-L-arginine needs to be further identified . The role of nNOS in skeletal muscle I/R still remains to be determined .

Propiedades

IUPAC Name |

(2S)-2-amino-5-[(N'-propylcarbamimidoyl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N4O2/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15/h7H,2-6,10H2,1H3,(H,14,15)(H3,11,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMXURITGZJPKB-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN=C(N)NCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN=C(N)NCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332245 | |

| Record name | (2S)-2-Amino-5-(N'-propylcarbamimidamido)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-omega-Propyl-L-arginine | |

CAS RN |

137361-05-8 | |

| Record name | Nω-Propyl-L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137361-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Amino-5-(N'-propylcarbamimidamido)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nω-Propyl-L-arginine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7F9U4R2AC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

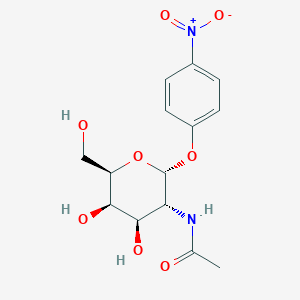

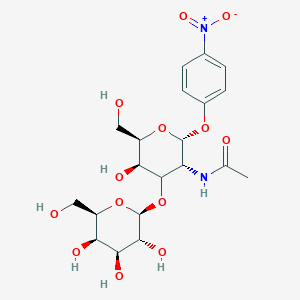

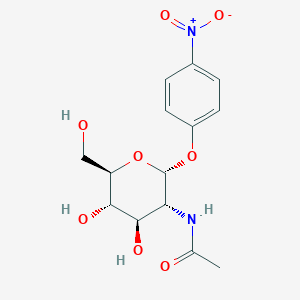

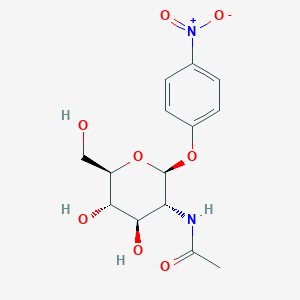

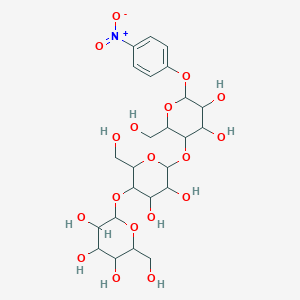

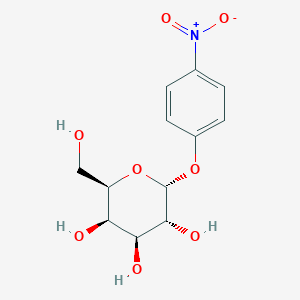

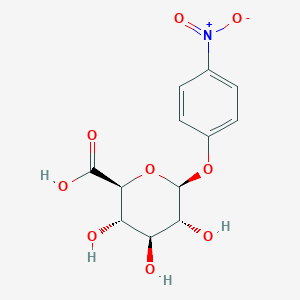

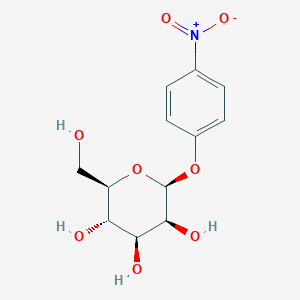

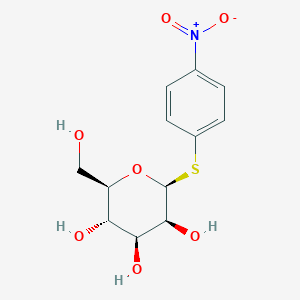

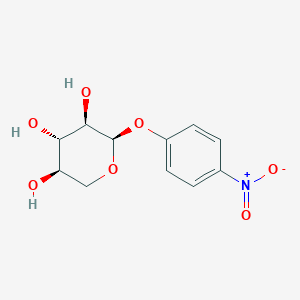

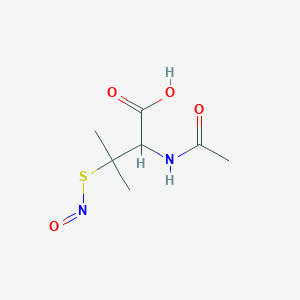

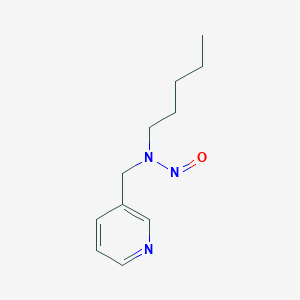

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.